(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride
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Overview
Description
(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical structure, which includes a difluoro group attached to a phenylethylamine backbone, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride typically involves the reaction of 2,2-difluoro-2-phenylethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of difluoro-phenylacetic acid derivatives.
Reduction: Formation of difluoro-phenylethylamine derivatives.
Substitution: Formation of substituted phenylethylamine derivatives.
Scientific Research Applications
(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoro group enhances its binding affinity and specificity, making it a potent compound for various applications. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine Hydrochloride: A simpler analog with similar chemical properties.
2,2-Difluoro-2-phenylethylamine: Lacks the methyl group but shares the phenylethylamine backbone.
2,2-Difluoro-2-phenylethyl)(ethyl)amine Hydrochloride: An analog with an ethyl group instead of a methyl group.
Uniqueness
(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride is unique due to its specific combination of the difluoro group and the phenylethylamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2758001-10-2 |
---|---|
Molecular Formula |
C9H12ClF2N |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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